2-Bromo-2'-chloropropiophenone
Description
Nomenclature and Chemical Structure within the Propiophenone (B1677668) Class
2-Bromo-2'-chloropropiophenone belongs to the class of organic compounds known as propiophenones. Propiophenone itself is an aryl ketone with the chemical formula C₆H₅C(O)CH₂CH₃. The core structure consists of a benzene (B151609) ring attached to a propanoyl group. The nomenclature of its derivatives follows standard IUPAC rules, indicating the nature and position of substituents on the aromatic ring and the aliphatic chain.
In the case of this compound, the name precisely describes its molecular architecture. The "propiophenone" backbone indicates a three-carbon chain ketone attached to a phenyl group. The prefix "2-Bromo" signifies that a bromine atom is substituted at the second carbon of the propionyl chain (the α-carbon relative to the carbonyl group). The "2'-chloro" indicates a chlorine atom is attached to the second carbon of the phenyl ring (the ortho position). Its systematic IUPAC name is 2-bromo-1-(2-chlorophenyl)propan-1-one. acs.orgresearchgate.netscispace.com
The presence of two different halogen atoms at specific positions, along with the carbonyl group, imparts a unique chemical reactivity to the molecule, making it a subject of interest in synthetic chemistry. The α-bromo group provides a reactive site for nucleophilic substitution, while the chlorinated phenyl ring can influence the electronic properties of the molecule and serve as a handle for further functionalization. acs.org
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-1-(2-chlorophenyl)propan-1-one acs.orgresearchgate.net |
| CAS Number | 75815-22-4 acs.orgscispace.comnih.gov |
| Molecular Formula | C₉H₈BrClO acs.orgscispace.comorganic-chemistry.org |
| Molecular Weight | 247.52 g/mol acs.orgresearchgate.netscispace.com |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1Cl)Br acs.org |
Historical Context of Research on Halogenated Propiophenones
The study of halogenated ketones, particularly α-haloketones, has a long history in organic chemistry, with initial descriptions dating back to the late 19th century. nih.gov These compounds were quickly recognized for their high reactivity, which made them valuable intermediates for synthesizing a wide array of other molecules. nih.gov The presence of a halogen atom on the carbon adjacent to the carbonyl group creates a highly electrophilic center, susceptible to attack by nucleophiles. This reactivity has been exploited in numerous classical organic reactions.
Research into the halogenation of ketones has provided fundamental insights into reaction mechanisms. Studies in the mid-20th century elucidated the role of enols and enolates as key intermediates in both acid- and base-catalyzed halogenation reactions. scispace.comlibretexts.org These mechanistic studies were crucial for developing selective and efficient methods for preparing α-haloketones.
The development of pharmaceuticals in the 20th century further spurred interest in halogenated propiophenones. Propiophenone derivatives have been used as starting materials for various drugs. wikipedia.org For instance, the discovery of the antipsychotic drug haloperidol (B65202) in the late 1950s involved the strategic modification of a propiophenone group, highlighting the importance of this class of compounds in medicinal chemistry. jove.com While not a direct precursor, this historical development underscores the long-standing interest in modifying propiophenone structures to achieve desired biological activities. The synthesis of various halogenated propiophenones has been a continuous area of research to create building blocks for new chemical entities. wikipedia.orgnih.gov
Significance of this compound in Synthetic Organic Chemistry and Related Fields
The significance of this compound in synthetic organic chemistry lies primarily in its role as a key intermediate. Its bifunctional nature, possessing two reactive sites, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. acs.orgresearchgate.net
One of the most notable applications of this compound is in the synthesis of bupropion (B1668061), a widely used antidepressant and smoking cessation aid. acs.org In this context, this compound is a critical building block, and its purity is of high importance. It is also recognized as a potential impurity in the final drug product, which necessitates strict control during the manufacturing process. acs.orggoogle.com
Beyond its role in bupropion synthesis, this compound is utilized in the synthesis of other organic compounds. researchgate.net The reactivity of the α-bromo ketone moiety allows for its use in the construction of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. acs.org The presence of the chlorine atom on the phenyl ring also offers opportunities for further chemical modifications through cross-coupling reactions or other aromatic substitution methods.
The study of this compound and related α-haloketones continues to be relevant. Research focuses on developing greener and more efficient synthetic routes to these compounds, often employing flow chemistry to enhance safety and product purity. acs.org Its utility as a reactive intermediate ensures its continued importance in both academic research laboratories and industrial-scale chemical production. researchgate.netresearchgate.net
Table 2: Research Applications of Halogenated Propiophenones
| Application Area | Description | Key Compound Examples |
|---|---|---|
| Pharmaceutical Synthesis | Serve as key intermediates and building blocks for active pharmaceutical ingredients (APIs). | This compound (for Bupropion), 2-Bromo-3'-chloropropiophenone (B15139) acs.orgwikipedia.orggoogle.com |
| Agrochemical Synthesis | Used in the development of pesticides and other crop protection chemicals. | 2-Bromo-3'-chloropropiophenone wikipedia.org |
| Dyestuff Industry | Act as intermediates in the production of synthetic dyes. | 2-Bromo-3'-chloropropiophenone wikipedia.org |
| Mechanistic Studies | Used to study the mechanisms of nucleophilic substitution and other organic reactions. | General α-haloketones nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBPNBFQCNGDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997209 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75815-22-4 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75815-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2'-chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075815224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(2-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2'-chloropropiophenone | |
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Synthetic Methodologies and Reaction Pathways
Synthesis of 2-Bromo-2'-chloropropiophenone via α-Bromination of 2'-Chloropropiophenone
The introduction of a bromine atom at the alpha (α) position to the carbonyl group of 2'-chloropropiophenone is the key synthetic step. This can be accomplished using different brominating agents and reaction setups.
Utilizing Molecular Bromine (Br₂) as a Brominating Agent
Direct bromination using molecular bromine (Br₂) is a common method for the synthesis of α-bromo ketones.
The reaction conditions for the bromination of 2'-chloropropiophenone with molecular bromine are crucial for achieving high yields and minimizing side products, such as di- or poly-brominated species. Key parameters that are often optimized include temperature and the choice of solvent.
The reaction is typically carried out by the dropwise addition of bromine to a solution of 2'-chloropropiophenone. Solvents like dichloromethane (B109758) or acetic acid are frequently employed. The temperature is carefully controlled, often within a range of 0–25°C, to manage the reaction rate and selectivity. For instance, direct addition of bromine to 2'-chloropropiophenone in dichloroethane or acetic acid at temperatures between 60–75°C, followed by a stirring period of 2–6 hours, has been reported to yield the desired product in the range of 70–75%. In another example, reacting 2'-chloropropiophenone with bromine in chloroform (B151607) can also produce this compound.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |
| 2'-Chloropropiophenone | Bromine (Br₂) | Dichloroethane or Acetic Acid | 60–75°C | 2–6 hours | 70–75% |
| 2'-Chloropropiophenone | Bromine (Br₂) | Chloroform | - | - | - |
To enhance the efficiency and selectivity of the bromination reaction, Lewis acid catalysts are often employed. Catalysts such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) can facilitate the reaction. For example, the bromination of 4'-chloropropiophenone, a related compound, is carried out in chloroform in the presence of a small amount of aluminum chloride. chemicalbook.comprepchem.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and promoting the reaction at the α-carbon.
| Catalyst | Function | Example Substrate |
| Aluminum Chloride (AlCl₃) | Lewis Acid | 4'-Chloropropiophenone |
| Ferric Chloride (FeCl₃) | Lewis Acid | 2'-Chloropropiophenone |
Continuous flow chemistry offers a modern and efficient alternative to traditional batch synthesis for the α-bromination of propiophenones. Flow systems can provide better control over reaction parameters, leading to improved selectivity and reduced formation of byproducts. This method has been successfully applied to the synthesis of 2-bromo-3'-chloropropiophenone (B15139), a positional isomer, using a polymer-bound pyridinium (B92312) tribromide reagent in a packed-bed reactor. rsc.org This approach highlights the potential for safer and more scalable production processes.
Application of N-Bromosuccinimide (NBS) for α-Bromination
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of carbonyl compounds. wikipedia.org It is often preferred over molecular bromine due to its solid nature, which makes it easier and safer to handle. The reaction with NBS can proceed through either a radical pathway or under acid catalysis. wikipedia.org
For the α-bromination of 2'-chloropropiophenone, NBS can be used in conjunction with a radical initiator like benzoyl peroxide in a solvent such as acetic acid, with the reaction mixture being refluxed. This method has been reported to achieve high yields of 85–87% with excellent purity (≥99.4%). Alternatively, acid catalysis can be employed to facilitate the bromination. wikipedia.org
| Brominating Agent | Catalyst/Initiator | Solvent | Conditions | Yield | Purity |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Acetic Acid | Reflux (110–120°C), 3–6 hours | 85–87% | ≥99.4% |
Purification Techniques for Synthetic this compound
Following the synthesis, purification of the crude this compound is essential to obtain a product of high purity. Common purification techniques include recrystallization and column chromatography.
Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical for effective purification. For instance, after a synthesis using NBS in acetic acid, the workup may involve steam distillation to remove the acetic acid, followed by recrystallization from a suitable solvent like benzene (B151609) or chlorobenzene. In another procedure involving bromination in chloroform, the crystalline residue obtained after evaporation of the solvent is washed with petroleum ether. chemicalbook.comprepchem.com
Column chromatography is another powerful technique for separating the desired product from unreacted starting materials and byproducts. escholarship.org This method is particularly useful when dealing with complex reaction mixtures or when very high purity is required. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is tailored to the specific separation challenge.
Mechanistic Studies of Bromination Reactions
The mechanism of bromination of propiophenones can proceed through either an electrophilic substitution pathway on the aromatic ring or a reaction at the α-carbon of the keto group. The specific pathway is highly dependent on the reaction conditions, particularly the presence and amount of a Lewis acid catalyst.
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry. lumenlearning.com In the context of propiophenones, the carbonyl group attached to the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. minia.edu.egstackexchange.com For bromination to occur on the aromatic ring, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) is typically required in excess. lumenlearning.comstackexchange.com The catalyst polarizes the bromine molecule, generating a more potent electrophile that can then attack the deactivated aromatic ring. lumenlearning.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, followed by the loss of a proton to restore aromaticity. lumenlearning.comlibretexts.org
The stability of this carbocation intermediate dictates the regioselectivity of the reaction. minia.edu.eg Substituents on the benzene ring that can donate electron density stabilize the intermediate, making the ring more reactive towards electrophiles. Conversely, electron-withdrawing groups destabilize the intermediate, making the ring less reactive. minia.edu.eg
Several reaction parameters critically influence the selectivity and yield of the bromination of 2'-chloropropiophenone.
Catalyst: The presence and amount of a Lewis acid catalyst are crucial. A catalytic amount of AlCl₃ can favor α-bromination of the side chain, while an excess of the catalyst promotes bromination of the aromatic ring. stackexchange.com
Temperature: Controlling the reaction temperature is essential to minimize the formation of undesired byproducts. For instance, maintaining temperatures between 60–75°C during direct bromination with Br₂ helps to control the reaction rate and prevent over-bromination.
Solvent: The choice of solvent can impact the reaction's efficiency and selectivity. Solvents like dichloromethane, chloroform, and acetic acid are commonly used. chemicalbook.comprepchem.com
Brominating Agent: The choice between molecular bromine and N-bromosuccinimide can affect the reaction's outcome. NBS is often considered a milder and more selective brominating agent.
The following table summarizes the influence of different reaction parameters on the synthesis of brominated propiophenones:
| Parameter | Variation | Effect on Selectivity and Yield |
| Catalyst | Catalytic AlCl₃ | Favors α-bromination of the side chain stackexchange.com |
| Excess AlCl₃ | Promotes meta-bromination of the aromatic ring stackexchange.com | |
| Temperature | 60–75°C (with Br₂) | Controlled reaction, minimizes polybromination |
| Solvent | Dichloromethane, Chloroform, Acetic Acid | Common solvents for bromination reactions chemicalbook.comprepchem.com |
| Brominating Agent | Molecular Bromine (Br₂) | Standard reagent, requires careful control |
| N-Bromosuccinimide (NBS) | Milder, often more selective |
Alternative and Emerging Synthetic Routes to Halogenated Propiophenones
Beyond traditional bromination methods, researchers are exploring alternative and more environmentally friendly synthetic routes to halogenated propiophenones.
One emerging approach involves the use of copper(II) bromide (CuBr₂) and its complexes with organic ligands derived from biomass as brominating agents. researchgate.net These methods are being evaluated for their green chemistry metrics and offer potential for improved regioselectivity and chemoselectivity. researchgate.netresearchgate.net
Another innovative method involves the in-situ generation of bromine by adding an oxidizing agent like sodium chlorate (B79027) to hydrobromic acid. google.com This approach can be more efficient and environmentally friendly as it minimizes the handling of hazardous bromine and can allow for the recycling of byproducts. google.com
Furthermore, photochemical methods are being investigated for the synthesis of α,β-dibromo ketones from α-bromo ketones using N-bromosuccinimide. lookchem.com These light-induced reactions offer a different pathway for the introduction of bromine atoms into the propiophenone (B1677668) structure. lookchem.com
The development of new reagents, such as α-(perfluoroalkylsulfonyl)propiophenones, for light-mediated perfluoroalkylation of aromatics also points towards novel synthetic strategies that could be adapted for halogenation. researchgate.net
Reactivity and Derivatization in Advanced Organic Synthesis
Nucleophilic Substitution Reactions of 2-Bromo-2'-chloropropiophenone
This compound readily reacts with primary and secondary amines to yield α-aminoketones. This reaction is a classic example of nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. chemguide.co.ukdocbrown.info The reaction typically requires at least two equivalents of the amine; the first acts as the nucleophile, and the second acts as a base to neutralize the hydrogen bromide formed during the reaction. docbrown.infocsir.co.za
The general scheme for this reaction is fundamental in the synthesis of numerous pharmacologically active compounds and research chemicals. nih.govunodc.org For instance, the reaction of an α-bromopropiophenone with an appropriate amine is the key step in producing a wide range of cathinone (B1664624) derivatives. unodc.org Similarly, reacting this compound or its isomers with tert-butylamine (B42293) is the core transformation in the synthesis of bupropion (B1668061) and its analogues. google.combg.ac.rs The reaction with amino alcohols can lead to the formation of morpholinol derivatives. epo.orgevitachem.com
| Reactant Class | Example Nucleophile | Product Type | Significance |
| Primary Amines | tert-Butylamine | Secondary α-aminoketone | Precursor to Bupropion google.combg.ac.rs |
| Primary Amines | Methylamine (B109427) | N-methylcathinone derivative | Research/Forensic Standard unodc.org |
| Cyclic Secondary Amines | Pyrrolidine | α-pyrrolidinopropiophenone | Precursor to Pyrrolidine-type Cathinones forensics.org.myeuropa.eu |
| Amino Alcohols | 2-Amino-2-methyl-1-propanol | Morpholinol derivative | Potential Antidepressant Activity epo.org |
While less common than reactions with amines, this compound can react with alcohols to form α-ether or α-ester derivatives. Alcohols are generally weaker nucleophiles than amines, so these reactions often require basic conditions to deprotonate the alcohol, forming a more potent nucleophilic alkoxide ion. This alkoxide can then displace the bromide from the α-carbon. nih.gov
The reaction of α-bromoketones with carboxylic acid salts can also occur, leading to the formation of ester derivatives. nih.gov For example, studies have shown that α-bromoketones can react with the sodium salts of carboxylic acids in the presence of ammonium (B1175870) acetate (B1210297) to yield oxazole (B20620) derivatives. nih.gov Another synthetic route involves reacting α-bromoketones with bromoacetic acid in the presence of a base to form α,β-unsaturated lactones. nih.gov While specific examples detailing the reaction of this compound with simple alcohols are not extensively documented in primary literature, its reactivity follows the established principles for α-haloketones. nih.gov
Role as a Precursor in Complex Molecule Synthesis
The reactivity of this compound makes it a valuable starting material or intermediate for constructing more elaborate molecular architectures, particularly in the pharmaceutical and forensic sciences.
This compound is a structural isomer of a key intermediate used in the synthesis of the antidepressant drug bupropion. google.comdrugbank.com The commercially established synthesis of bupropion starts with 3'-chloropropiophenone (B116997) (the meta-isomer), which is first brominated at the alpha position to yield 2-bromo-3'-chloropropiophenone (B15139). bg.ac.rsgoogle.comacs.org This intermediate is then reacted with tert-butylamine in a nucleophilic substitution reaction. google.comgoogle.com The resulting α-aminoketone, bupropion free base, is subsequently treated with hydrochloric acid to form the stable and pharmaceutically used bupropion hydrochloride salt. bg.ac.rsgoogle.com
The synthesis can be carried out using various brominating agents and solvent systems to optimize yield and purity. csir.co.zabg.ac.rs While molecular bromine is traditionally used, reagents like N-bromosuccinimide (NBS) have been employed as a safer alternative. bg.ac.rsacs.org
| Step | Reactants | Reagents/Solvents | Product | Overall Yield | Reference |
| Bromination | m-chloropropiophenone | Bromine (Br₂) / Dichloroethane | m-chloro-α-bromopropiophenone | - | google.com |
| Amination | m-chloro-α-bromopropiophenone, t-butylamine | Toluene or Acetonitrile (B52724) | Bupropion (free base) | - | google.comgoogle.com |
| Salt Formation | Bupropion (free base) | HCl gas / Isopropyl alcohol | Bupropion Hydrochloride | 70-80% | google.com |
| Alternative Bromination | m-chloropropiophenone | N-Bromosuccinimide (NBS), p-TSA / Acetonitrile | m-chloro-α-bromopropiophenone | - | bg.ac.rs |
| Alternative Amination | m-chloro-α-bromopropiophenone, t-butylamine | N-methyl-2-pyrrolidinone (NMP) / Toluene | Bupropion (free base) | - | bg.ac.rs |
| Greener Synthesis | m-chloropropiophenone | Polymer-bound pyridinium (B92312) tribromide | m-chloro-α-bromopropiophenone | 69% | csir.co.za |
Bupropion, synthesized from the bromo-chloropropiophenone precursor, exhibits a unique mechanism of action among antidepressants. It functions as a dual norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor (NDRI). drugbank.comnih.govdroracle.ai By weakly blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), bupropion increases the concentration of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission. nih.govpharmgkb.org This action is presumed to mediate its antidepressant effects. droracle.aipharmgkb.org
Unlike many other antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), bupropion has no clinically significant effects on the serotonin system and does not inhibit monoamine oxidase. drugbank.comnih.govdroracle.ai More recent research has also identified it as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), which may contribute to both its antidepressant effects and its efficacy as a smoking cessation aid. pharmgkb.orgpsychopharmacologyinstitute.com This distinct pharmacological profile results in a different side-effect profile, notably lacking the sexual dysfunction and weight gain associated with many serotonergic antidepressants. drugbank.comnih.gov
The same synthetic pathway used for bupropion is widely applied to produce a vast array of synthetic cathinones for research and forensic purposes. unodc.orgnih.gov Synthetic cathinones are β-keto analogues of phenethylamines. europa.eu The general synthesis involves the α-bromination of a substituted propiophenone (B1677668) followed by a nucleophilic substitution reaction with a suitable amine. unodc.orgies.gov.pl
For example, 2-bromo-4'-chloropropiophenone serves as a precursor in the synthesis of numerous cathinones, including 4-chlorocathinone and its N-alkylated derivatives, which are used as analytical reference standards in forensic laboratories. caymanchem.comchemicalbook.com By varying the substitution pattern on the aromatic ring of the propiophenone starting material and the choice of the amine nucleophile, a diverse library of cathinone derivatives can be generated. diva-portal.orgmdpi.com These compounds are crucial for the identification and analysis of new psychoactive substances (NPS) found in illicit markets. unodc.orgdiva-portal.org The synthesis of chloro-substituted cathinones using precursors like this compound allows researchers to study their structure-activity relationships, toxicity, and metabolism, providing critical data for law enforcement and public health agencies. ies.gov.plmdpi.com
Synthesis of Heterocyclic Compounds (e.g., Morpholine (B109124) Derivatives)
The structural framework of this compound is particularly amenable to the synthesis of complex heterocyclic structures, most notably morpholine derivatives. Morpholines are a class of saturated nitrogen heterocycles that are prevalent in a wide range of biologically active compounds and pharmaceuticals. The synthesis of morpholine derivatives from α-haloketones is a well-established strategy in medicinal chemistry.
One key application involves the reaction of this compound with suitable amino alcohols. For instance, reaction with 4-benzylpiperidine (B145979) followed by reduction of the resulting ketone with sodium borohydride (B1222165) has been documented in patent literature as a pathway to 1-phenyl-2-piperidinoalkanol derivatives. googleapis.com While this example leads to a piperidinoalkanol, the underlying principle of nucleophilic substitution of the bromine atom followed by carbonyl reduction is central to forming morpholine rings when a suitable N-substituted amino alcohol is used.
General synthetic routes to substituted morpholines often involve the annulation of a 1,2-amino alcohol. chemrxiv.org In the context of this compound, this would typically involve an initial nucleophilic substitution reaction where an amino alcohol displaces the bromide, followed by an intramolecular cyclization. The specific reaction conditions and the nature of the amino alcohol substrate determine the final structure and stereochemistry of the resulting morpholine derivative. nih.gov The development of copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates has further expanded the toolkit for creating highly substituted morpholines, a strategy that could potentially be adapted for precursors like this compound. nih.gov
Research has also pointed to the synthesis of 2-aryl-2-morpholinol derivatives from related α-bromo ketones, which are being explored for their potential as antidepressants. This underscores the importance of this compound as a starting material for pharmacologically relevant heterocyclic compounds.
Oxidation and Reduction Reactions of this compound
The carbonyl group and the carbon-bromine bond in this compound are susceptible to both oxidation and reduction, providing pathways to other important functional groups.
Reduction Reactions: The ketone functionality of this compound can be readily reduced to a secondary alcohol. Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. smolecule.com The choice of reducing agent and solvent can influence the stereoselectivity of the reaction, particularly in substituted ketones. For instance, the reduction of 2-halocyclohexanones with sodium borohydride has been shown to proceed via a late transition state, with the reactivity and stereochemical outcome influenced by the solvent and the nature of the halogen. vu.nl A typical procedure involves the use of sodium borohydride in an alcoholic solvent like ethanol (B145695) or methanol (B129727) at reduced temperatures. google.commnstate.edu This reduction is a crucial step in the synthesis of various pharmaceutical intermediates, such as 1-phenyl-2-piperidinoalkanol derivatives, where the ketone is converted to a hydroxyl group after the initial substitution reaction. googleapis.comgoogle.com
Oxidation Reactions: While less common, the oxidation of this compound can be achieved using strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the cleavage of the propiophenone side chain, yielding the corresponding benzoic acid derivative. smolecule.com Specifically, oxidation with potassium permanganate in an acidic medium would be expected to produce 2-chlorobenzoic acid. The oxidation of bromophenols with potassium permanganate has been studied, revealing the formation of various brominated polymeric products through radical coupling mechanisms, suggesting that the oxidation of this compound might also involve complex reaction pathways. nih.govresearchgate.net
Table 1: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 2-Bromo-1-(2-chlorophenyl)propan-1-ol | google.com, vu.nl |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-Bromo-1-(2-chlorophenyl)propan-1-ol | smolecule.com |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Chlorobenzoic Acid | smolecule.com, nih.gov |
| Oxidation | Chromium Trioxide (CrO₃) | 2-Chlorobenzoic Acid | smolecule.com |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The reactivity of the α-bromo ketone moiety in this compound makes it an excellent substrate for exploring novel reaction pathways and catalytic transformations, particularly in the realm of asymmetric synthesis and cross-coupling reactions.
Catalytic Enantioselective Transformations: Significant progress has been made in the catalytic enantioselective synthesis of chiral molecules from racemic α-bromo ketones. These methods are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals. One notable approach is the use of phase-transfer catalysis with a recoverable chiral quaternary ammonium salt to transform racemic α-bromo ketones into chiral α-azido and α-amino ketones with high enantioselectivity. organic-chemistry.orgacs.orgnih.gov This methodology has been generalized for the formation of C-C, C-O, and C-S bonds. organic-chemistry.orgacs.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. Racemic α-bromo ketones, such as this compound, are suitable electrophiles for these transformations.
Negishi Coupling: Cobalt-catalyzed enantioconvergent Negishi cross-coupling of racemic α-bromo ketones with aryl zinc reagents has been developed to produce chiral ketones with α-tertiary stereogenic centers. organic-chemistry.orgacs.org This reaction often employs chiral ligands, such as unsymmetric N,N,N-tridentate ligands, to achieve high enantioselectivity. organic-chemistry.org
Kumada Coupling: Nickel-catalyzed enantioconvergent Kumada cross-coupling reactions of α-bromo ketones with arylmagnesium reagents have also been reported, providing enantioenriched α-aryl ketones. acs.org These reactions can proceed under mild conditions, which is advantageous for preserving potentially labile stereocenters. nih.gov
Suzuki and Hiyama Coupling: While challenges exist due to the basic conditions of Suzuki and Hiyama reactions which can lead to enolization, nickel-based catalysts have been developed that can achieve the arylation of secondary α-halocarbonyl compounds. nih.govoup.com
Photochemical Reactions: The carbon-bromine bond in α-bromo ketones is susceptible to photolytic cleavage. Irradiation of α-bromo ketones can lead to the formation of a ketonyl radical and a bromine radical. rsc.orgacs.org In the presence of N-bromosuccinimide (NBS), irradiation can result in β-bromination, leading to α,β-dibromo ketones through a proposed radical mechanism involving an α,β-unsaturated ketone intermediate. researchgate.netresearchgate.net These photochemical pathways offer alternative, non-thermal methods for further functionalization of the propiophenone backbone.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic methods are fundamental for separating 2-Bromo-2'-chloropropiophenone from reaction precursors, byproducts, and other impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. The method typically employs a reverse-phase approach, where the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water, is used to elute the compound. sielc.comnih.gov
Due to the presence of a chromophore in its structure, the propiophenone (B1677668) moiety, the compound can be readily detected by a UV detector. nih.gov The retention time of the compound is compared against a reference standard to confirm its identity, while the peak area allows for quantitative purity analysis, often achieving results of ≥99.5%. The simplicity and rapidity of HPLC-UV make it suitable for routine quality control in a laboratory setting. nih.gov
Table 1: Typical HPLC-UV Operating Parameters
| Parameter | Typical Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |
| Detector | UV Spectrophotometer |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~222-254 nm |
This table presents generalized parameters; specific conditions may vary based on the exact instrumentation and laboratory protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for both the separation and identification of this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. The separated components then enter the mass spectrometer. libretexts.org
Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact, generating a positively charged molecular ion (M⁺) and various fragment ions. The mass spectrum serves as a molecular "fingerprint." libretexts.org For this compound, the molecular ion peak confirms its molecular weight. However, distinguishing between positional isomers using GC-MS alone can be challenging due to similar fragmentation patterns, often necessitating complementary analysis by NMR or FTIR. drugsandalcohol.ie
Table 2: GC-MS Analysis Parameters
| Parameter | Description |
|---|---|
| Technique | Gas Chromatography coupled with Mass Spectrometry |
| Ionization Mode | Electron Impact (EI) |
| Key Measurement | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions |
| Application | Identification, impurity profiling, and monitoring reaction progress |
This table outlines the general principles of GC-MS analysis for this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the precise molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the proton on the alpha-carbon (the carbon bearing the bromine atom) is significantly deshielded by the adjacent bromine and carbonyl group, resulting in a characteristic downfield chemical shift.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org The carbonyl carbon (C=O) exhibits a distinct chemical shift in the far downfield region (typically 170-220 ppm). libretexts.org The carbon attached to the bromine atom also shows a characteristic shift.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 7.3 - 7.8 | Multiplet (m) | Aromatic Protons (Ar-H) |
| ~ 5.3 - 5.5 | Quartet (q) | -CH(Br)- |
Note: Predicted values are based on typical shifts for similar structures and may vary slightly.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~ 190 - 195 | Carbonyl Carbon (C=O) |
| ~ 127 - 138 | Aromatic Carbons (Ar-C) |
| ~ 40 - 45 | Alpha-Carbon (-CH(Br)-) |
Note: Predicted values are based on typical shifts for similar structures and may vary slightly.
Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bloomtechz.comresearchgate.net For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. Other characteristic peaks confirm the presence of aromatic rings and carbon-halogen bonds. researchgate.net
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~ 3100 - 3000 | C-H Aromatic | Aromatic C-H Stretch |
| ~ 1700 - 1680 | C=O | Ketone Carbonyl Stretch (Strong) |
| ~ 1600 - 1450 | C=C Aromatic | Aromatic Ring Stretch |
| ~ 780 - 740 | C-Cl | Carbon-Chlorine Stretch |
Note: These are approximate ranges for the characteristic vibrational modes.
Mass spectrometry provides the exact molecular weight and crucial information about the fragmentation pattern of a molecule. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of its molecular ion (M⁺). This pattern arises from the natural abundance of isotopes for both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). docbrown.infodocbrown.info This results in a characteristic cluster of peaks for the molecular ion at M+, M+2, and M+4, confirming the presence of one bromine and one chlorine atom.
The fragmentation pattern is also informative. A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent alpha-carbon. libretexts.org
Table 6: Major Ions in the Mass Spectrum of this compound
| m/z Value | Ion | Notes |
|---|---|---|
| 246 / 248 / 250 | [C₉H₈BrClO]⁺ | Molecular ion cluster, showing isotopic pattern of Br and Cl. |
| 183 / 185 | [C₇H₄ClO]⁺ | Fragment from loss of the -CH(Br)CH₃ group (alpha-cleavage). Shows Cl isotopic pattern. |
| 139 / 141 | [C₇H₄Cl]⁺ | Fragment from loss of the carbonyl group from the [C₇H₄ClO]⁺ ion. Shows Cl isotopic pattern. |
Note: The relative intensities of isotopic peaks are crucial for identification.
An In-depth Look at this compound
This article provides a detailed examination of the chemical compound this compound, focusing on its advanced analytical characterization and its significant role in pharmaceutical quality control. The content adheres strictly to the specified scientific topics, offering a thorough and focused perspective.
The structural elucidation and characterization of this compound rely on a suite of advanced analytical techniques. These methods provide critical information on the molecule's electronic properties, thermal stability, and solid-state structure.
UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a compound, which is influenced by the presence of conjugated systems. pearson.com The electronic absorption spectra of halogenated aromatic ketones like this compound are primarily characterized by transitions involving the π-electrons of the benzene (B151609) ring and the non-bonding electrons of the carbonyl group and halogen atoms.
The spectrum is expected to show transitions such as π → π* and n → π. spcop.in The π → π transitions, typically occurring at shorter wavelengths, are associated with the conjugated system of the chlorophenyl ring and the carbonyl group. pearson.comspcop.in The n → π* transition, which involves the excitation of an electron from a non-bonding orbital (on the oxygen or halogen atoms) to an anti-bonding π* orbital, generally appears as a weaker band at a longer wavelength. spcop.in
The position of maximum absorption (λmax) is influenced by the specific halogen substituents and their positions on the aromatic ring. For instance, the λmax for chlorine is around 330 nm, while for bromine it is approximately 420 nm. docbrown.info The presence of both the 2'-chloro substituent on the phenyl ring and the α-bromo substituent adjacent to the carbonyl group will influence the precise absorption maxima. While specific spectral data for this compound is not detailed in the reviewed literature, analysis of related compounds suggests that the electronic environment created by these groups is the determining factor for its UV-Vis absorption profile. beilstein-journals.orgdtic.mil
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for characterizing the thermal stability and decomposition profile of chemical compounds. abo.fi TGA measures changes in the mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions like melting or decomposition. abo.finih.gov
For halogenated ketones, TGA-DTA can provide information on the temperatures at which decomposition begins, the stages of mass loss, and the nature of the thermal events. dtic.milresearchgate.net The thermal decomposition of this compound would likely involve the cleavage of the carbon-bromine and carbon-chlorine bonds, followed by the breakdown of the organic backbone.
A typical TGA/DTA analysis involves heating a small sample in a controlled atmosphere (e.g., air or nitrogen) at a constant rate. nih.gov The resulting thermogram would show mass loss steps corresponding to the volatilization or decomposition of the compound. For instance, a study on a related cobalt complex showed a distinct weight loss stage between 150 and 460 °C, corresponding to the elimination of organic and chloride components. nih.gov While specific TGA-DTA data for this compound is not available in the cited literature, this methodology remains a standard approach for assessing the thermal properties of such materials. researchgate.net
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com Single-crystal X-ray diffraction, in particular, can provide precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a compound's structure.
While the specific crystal structure of this compound is not reported in the provided search results, crystallographic studies on closely related compounds, such as 2-bromopropiophenone (B137518) derivatives, have been conducted. thieme-connect.com These studies are crucial for understanding how the presence and position of substituents on the propiophenone skeleton influence the crystal packing and molecular conformation. For example, X-ray diffraction analysis has been used to characterize various cathinone (B1664624) derivatives, a class of compounds to which this compound is related.
The data obtained from such studies are invaluable for confirming the identity and stereochemistry of synthetic intermediates and for understanding structure-property relationships in the solid state. grafiati.com
Table 1: Crystallographic Data for a Related Cathinone Derivative This table presents example data for a related compound to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound was not available.
| Parameter | Value |
|---|---|
| Chemical Formula | C12H16BrNO |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 9.5 Å, c = 13.2 Å, β = 109.5° |
The purity of chemical compounds, especially those used as intermediates in pharmaceutical manufacturing, is of paramount importance. Advanced analytical techniques are employed to detect, identify, and quantify impurities, ensuring the safety and efficacy of the final drug product.
This compound is a known intermediate and a significant impurity in the synthesis of Bupropion (B1668061), an antidepressant and smoking cessation aid. veeprho.comacs.org Specifically, its isomer, 2-bromo-3'-chloropropiophenone (B15139), is formed during the α-bromination of m-chloropropiophenone, a key step in the manufacturing process of Bupropion hydrochloride. bg.ac.rstandfonline.comacs.orggoogle.com
The presence of such halogenated impurities is a major concern as they can be potentially genotoxic. researchgate.net Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate strict control over these impurities. The United States Pharmacopeia (USP) sets limits for such impurities in the final drug substance. researchgate.net
To ensure these limits are met, highly sensitive and specific analytical methods are developed and validated. A novel chaotropic chromatography method using High-Performance Liquid Chromatography (HPLC) has been developed for the efficient separation and reliable determination of bupropion and five of its impurities. mdpi.comnih.govdntb.gov.uaresearchgate.net This method, developed using Analytical Quality-by-Design (AQbD) principles, is crucial for the quality control of bupropion tablets. mdpi.comnih.govdntb.gov.ua Techniques like HPLC with UV detection and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the precise quantification of bupropion and its related substances, including brominated propiophenone intermediates. jneonatalsurg.comgoogleapis.com
Table 2: Key Impurities in Bupropion Synthesis
| Impurity Name | Role/Type | CAS Number |
|---|---|---|
| 2-Bromo-3'-chloropropiophenone | Process Impurity / Intermediate | 34911-51-8 |
| This compound | Process Impurity / Intermediate | 75815-22-4 |
| m-chloropropiophenone | Starting Material | 34841-35-5 |
| Bupropion Related Compound A | Degradation/Process Impurity | 1049718-72-0 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For complex organic molecules such as 2-Bromo-2'-chloropropiophenone, these theoretical approaches are invaluable for elucidating its structural and electronic properties.
Both Hartree-Fock (HF) and Density Functional Theory (DFT) are widely used ab initio methods to approximate solutions to the Schrödinger equation for many-electron systems. ntnu.noarxiv.org The HF method is a foundational wave function-based theory, but it does not account for electron correlation, which can be a limitation. arxiv.orgdaltonprogram.org DFT, on the other hand, includes effects of electron correlation through the use of exchange-correlation functionals, often leading to more accurate results that better align with experimental data. ntnu.noarxiv.org
In studies of related brominated and chlorinated propiophenones, both HF and DFT methods have been employed to calculate molecular geometries and vibrational frequencies. researchgate.net Typically, geometries are first optimized at the HF level, followed by more refined optimization using DFT, often with the B3LYP hybrid functional. researchgate.net This dual approach allows for a comprehensive theoretical analysis. While HF-calculated values can correlate well with experimental results, DFT methods like B3LYP are often preferred for their superior accuracy in predicting vibrational frequencies due to the inclusion of electron correlation. researchgate.net
The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is commonly used for these types of organic molecules. researchgate.net This notation indicates that the core electrons are described by 6 Gaussian functions, while the valence electrons are described by a split-valence basis (3 and 1 Gaussian functions). The (d,p) part signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for more flexibility in describing the shape of the electron cloud and is crucial for accurately modeling bonding and intermolecular interactions. For more precise calculations, larger basis sets such as 6-311++G(d,p) or aug-cc-pVTZ may be utilized to achieve better agreement with experimental data, particularly for spectroscopic properties. researchgate.netnih.gov
Vibrational Spectra Analysis (FTIR, FT Raman) through Theoretical Calculations
Theoretical calculations are instrumental in the analysis and interpretation of experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be simulated and compared with the experimental one. researchgate.netnih.gov This comparison aids in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, wagging, and torsion. researchgate.netresearchgate.net
For structurally similar compounds, DFT calculations using the B3LYP functional combined with a 6-31G(d,p) or larger basis set have shown excellent agreement between calculated and observed vibrational wavenumbers after applying a scaling factor. researchgate.netresearchgate.net These studies perform a complete potential energy distribution (PED) analysis to unambiguously assign the vibrational modes. nih.gov This detailed assignment helps in understanding the influence of substituents, like the bromine and chlorine atoms in this compound, on the molecule's vibrational characteristics. nih.gov
Thermodynamic Property Prediction and Analysis
Computational methods can predict key thermodynamic properties of molecules in the gaseous phase, providing insights into their stability and reactivity. Properties such as zero-point vibrational energy, enthalpy, entropy, and Gibbs free energy can be calculated using the results from frequency computations performed with methods like HF and DFT. researchgate.net
In a study on related bromopropiophenone derivatives, thermodynamic parameters were calculated using both HF and B3LYP methods with the 6-31G(d,p) basis set. researchgate.net The results from these calculations are presented in the table below.
Table 1: Theoretically Calculated Thermodynamic Properties for a Related Propiophenone (B1677668) Derivative
| Parameter | HF/6-31G(d,p) | B3LYP/6-31G(d,p) |
|---|---|---|
| Total Energy (a.u.) | -3029.23 | -3031.54 |
| Zero-point vibrational energy (kcal/mol) | 90.56 | 84.07 |
| Enthalpy (kcal/mol) | 98.42 | 92.09 |
| Gibbs free energy (kcal/mol) | 68.49 | 62.37 |
| Entropy (cal/mol·K) | 100.32 | 100.28 |
Note: Data is illustrative and based on calculations for a structurally similar compound, 4'-bromo-3-chloropropiophenone, as reported in a cited study. researchgate.net
These predicted values are crucial for understanding the molecule's behavior under different thermal conditions and for studying reaction energetics.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a molecular-level understanding of how chemical reactions proceed. For this compound, computational tools can predict reactive sites. Its structure, featuring an electrophilic carbonyl group and a bromine atom at the alpha-carbon, makes it susceptible to various reactions, including nucleophilic substitution and reduction.
Modeling can elucidate the pathways of these reactions. For instance, in nucleophilic substitution, where the bromine atom is replaced, calculations can map the potential energy surface, identify the transition state structure, and determine the energy barrier for the reaction. Similarly, for the reduction of the carbonyl group to an alcohol using agents like sodium borohydride (B1222165), theoretical models can help understand the stereoselectivity and kinetics of the reaction. These computational studies are essential for optimizing reaction conditions and designing synthetic routes for desired products.
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and drug discovery for understanding how a molecule's chemical structure relates to its biological activity. nih.govresearchgate.net Computational approaches are central to modern SAR analysis, using molecular descriptors derived from the chemical structure to build predictive models. nih.govresearchgate.net
Toxicological and Genotoxicological Research
Genotoxicity Assessment of 2-Bromo-2'-chloropropiophenone
To evaluate the genotoxic potential of this compound, standard assays such as the Ames test and the in vitro micronucleus assay have been employed. nih.govresearchgate.net These tests are fundamental in regulatory toxicology for identifying substances that can induce genetic mutations or chromosomal damage.
The Ames test, a widely used method for detecting mutagenic compounds, was conducted to assess the ability of this compound to induce gene mutations in various strains of Salmonella typhimurium. nih.govresearchgate.netresearchgate.net The study utilized strains including TA98, TA100, TA102, TA1535, and TA1537. researchgate.netresearchgate.net
In the absence of metabolic activation, this compound did not show mutagenic activity. researchgate.net However, when a metabolic activation system (S9 fraction) was introduced, the compound exhibited significant mutagenicity in a concentration-dependent manner in strains TA100 and TA1535. nih.govresearchgate.netmtchemtechindia.com Specifically, it caused a substantial increase in the number of revertant colonies, with up to a 22-fold induction in strain TA100 and a 145-fold induction in strain TA1535 compared to the control group. nih.govresearchgate.netmtchemtechindia.com This indicates that the metabolites of this compound are responsible for inducing base-pair substitution mutations. researchgate.net The compound did not induce frameshift mutations, as evidenced by the negative results in the TA98 and TA1537 strains. researchgate.netresearchgate.net
Table 1: Ames Test Results for this compound
| Salmonella Strain | Metabolic Activation (S9) | Result | Type of Mutation Detected |
|---|---|---|---|
| TA100 | Present | Positive | Base-pair substitution |
| TA1535 | Present | Positive | Base-pair substitution |
| TA98 | Present/Absent | Negative | Frameshift |
| TA102 | Present/Absent | Negative | Oxidative and other DNA damage |
The potential of this compound to cause chromosomal damage was evaluated using the in vitro micronucleus assay in human lymphoblastoid TK6 cells. nih.govresearchgate.net This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).
The results indicated that this compound is positive in the in vitro micronucleus assay. nih.govresearchgate.netmtchemtechindia.com In the absence of the S9 metabolic activation mix, the compound led to a 3.3-fold increase in the frequency of micronuclei. nih.govresearchgate.netmtchemtechindia.com With the inclusion of the S9 mix, this increase was more pronounced, reaching a 5.1-fold induction. nih.govresearchgate.netmtchemtechindia.com
Furthermore, the study revealed a significant increase in aneuploidies. nih.govresearchgate.netmtchemtechindia.com A 9.9-fold increase was observed without S9 activation, and a 7.4-fold increase was noted with S9 activation. nih.govresearchgate.netmtchemtechindia.com These findings demonstrate that this compound and its metabolites can induce both chromosome breakage and loss. nih.govresearchgate.net
Table 2: In Vitro Micronucleus Assay Results for this compound in TK6 Cells
| Condition | Micronucleus Frequency Increase (x-fold) | Aneuploidy Increase (x-fold) |
|---|---|---|
| Without S9 Activation | 3.3 | 9.9 |
The addition of the S9 fraction, which contains liver enzymes, is crucial for simulating the metabolic processes that occur in the body. The genotoxicity of this compound appears to be significantly influenced by metabolic activation. researchgate.net
In the Ames test, the mutagenic effects of the compound were only observed in the presence of the S9 mix, suggesting that its metabolites are the primary mutagens. nih.govresearchgate.netresearchgate.net In the micronucleus assay, while the compound was active on its own, the presence of the S9 fraction enhanced its clastogenic effects. nih.govresearchgate.netmtchemtechindia.com This suggests that both the parent compound and its metabolites contribute to its genotoxicity, with the metabolites potentially being more potent in inducing certain types of genetic damage. nih.govresearchgate.netresearchgate.net
Mechanisms of Genotoxicity
The genotoxic effects of this compound are believed to be mediated through the generation of reactive metabolites and the induction of oxidative stress. nih.govresearchgate.netmtchemtechindia.com
Further investigations into the mechanism of genotoxicity revealed that treatment with this compound resulted in the induction of reactive oxygen species (ROS) in TK6 cells. nih.govresearchgate.netmtchemtechindia.com ROS are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular damage and genetic instability. The generation of ROS is a plausible mechanism contributing to the observed clastogenic and aneugenic effects of the compound.
To further explore the role of oxidative stress in the genotoxicity of this compound, studies were conducted using the antioxidant N-acetyl-L-cysteine (NAC). nih.govresearchgate.net The addition of NAC was found to reduce the genotoxicity of the compound in both the Ames test and the in vitro micronucleus assay. nih.govresearchgate.netmtchemtechindia.com This mitigating effect of an antioxidant provides strong evidence that the genotoxic activity of this compound is, at least in part, mediated by the generation of reactive metabolites and subsequent oxidative stress. nih.govresearchgate.netresearchgate.net
Implications for Pharmaceutical Impurity Guidelines (e.g., ICH M7(R1))
This compound is recognized as a mutagenic impurity, which has significant implications under pharmaceutical safety guidelines such as the ICH M7(R1) guideline. This international guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceutical products to limit potential carcinogenic risk. The core principle of ICH M7 is to ensure patient safety by minimizing exposure to impurities that have the potential to damage DNA.
Given that this compound is a key intermediate in the synthesis of some pharmaceutical products, its classification as a mutagenic impurity necessitates stringent control measures. According to the ICH M7 framework, impurities that are known or predicted to be mutagenic require rigorous assessment. If an impurity is confirmed as mutagenic, its presence in the final drug product must be controlled at or below a compound-specific acceptable intake, or a Threshold of Toxicological Concern (TTC), to ensure that the potential cancer risk is negligible. The identification of this compound as a mutagenic impurity means that manufacturers must implement appropriate analytical methods to detect and quantify its presence and ensure that manufacturing and purification processes are robust enough to limit it to a safe level as defined by these regulatory standards.
Toxicological Studies in Biological Systems
The toxicological profile of this compound is primarily characterized by its genotoxicity. Its chemical structure, featuring an alpha-brominated ketone, suggests a potential for reactivity with biological macromolecules.
In Vitro Cytotoxicity Assays
Research has established that this compound possesses genotoxic properties. Specifically, it has been shown to be mutagenic (causing gene mutations), clastogenic (causing chromosomal breakage), and aneugenic (causing changes in chromosome number). Studies suggest that these genotoxic effects may be mediated by the induction of reactive oxygen species (ROS) within cells. nih.gov
A study evaluating the genotoxic potential of the compound in Salmonella strains indicated a significant increase in mutant frequencies. This finding suggests that even low levels of this compound could pose a risk when present as an impurity in pharmaceuticals.
Table 1: Summary of In Vitro Genotoxic Properties of this compound
| Genotoxic Effect | Finding | Potential Mechanism |
| Mutagenicity | Causes gene mutations. | Not fully elucidated, but linked to DNA reactivity. |
| Clastogenicity | Causes chromosomal breakage. | Induction of Reactive Oxygen Species (ROS). nih.gov |
| Aneugenicity | Causes aneuploidy (abnormal number of chromosomes). | Induction of Reactive Oxygen Species (ROS). nih.gov |
This table summarizes findings from available research. Detailed quantitative results from specific assay types for this particular isomer are limited in the public domain.
In Vivo Toxicity Studies
Based on the available search results, no specific in vivo toxicity studies for the compound this compound have been publicly documented. Toxicological assessment for regulatory purposes often relies on in vitro data and computational modeling, particularly for pharmaceutical impurities where animal testing is minimized according to the 3Rs principles (Replacement, Reduction, and Refinement).
Environmental Fate and Degradation Studies
Persistence and Degradability in Environmental Matrices
There is a notable lack of direct experimental data on the persistence and degradability of 2-Bromo-2'-chloropropiophenone in various environmental matrices like soil, water, and air. Safety Data Sheets (SDS) for this compound and its isomers consistently report that no data is available for these parameters. iwaponline.comoaepublish.comacs.orgnih.gov
However, the chemical structure of this compound, which includes a brominated alpha-carbon and a chlorinated aromatic ring, suggests that it may exhibit some degree of persistence. Halogenated organic compounds, in general, can be resistant to natural degradation processes. nih.gov For instance, brominated ketones and other brominated organic compounds are known for their potential environmental persistence. cymitquimica.comontosight.ai
Studies on structurally related compounds offer some insights. For example, research on the atmospheric transformation of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) initiated by hydroxyl radicals indicates that degradation can lead to less brominated and potentially less toxic compounds, though some transformation products may still pose risks. nih.gov The degradation of other brominated compounds, such as 2-bromobenzoic acid, by microorganisms like Pseudomonas aeruginosa has been observed, suggesting that microbial degradation could be a potential, albeit likely slow, pathway for the breakdown of this compound in the environment. nih.gov
Given the absence of specific data, predictive models like Quantitative Structure-Activity Relationship (QSAR) could be employed to estimate the persistence of this compound. aftonchemical.comresearchgate.netresearchgate.net These models use the chemical structure to predict properties like biodegradability and half-life in different environmental compartments.
Table 1: Summary of Persistence and Degradability Information
| Parameter | Finding for this compound | Inferences from Structurally Similar Compounds |
|---|---|---|
| Persistence Data | No data available. iwaponline.comoaepublish.comacs.orgnih.gov | Halogenated organic compounds can be persistent. nih.gov |
| Degradability Data | No data available. iwaponline.comoaepublish.comacs.orgnih.gov | Microbial degradation and atmospheric transformation are potential pathways for related compounds. nih.govnih.gov |
Bioaccumulation Potential in Environmental Systems
Similar to persistence and degradability, there is no direct experimental data on the bioaccumulation potential of this compound. iwaponline.comoaepublish.comacs.orgnih.gov Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted.
QSAR models can provide estimations of the bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in aquatic organisms from the surrounding water. aftonchemical.com Such modeling would be a valuable tool to assess the likely bioaccumulation behavior of this compound in the absence of experimental data.
Table 2: Bioaccumulation Potential
| Parameter | Finding for this compound | Inferences from Structurally Similar Compounds |
|---|---|---|
| Bioaccumulation Data | No data available. iwaponline.comoaepublish.comacs.orgnih.gov | Related brominated compounds like PBDEs are known to be bioaccumulative. acs.orgnih.gov |
| Bioconcentration Factor (BCF) | No data available. | QSAR models can be used for prediction. aftonchemical.com |
Mobility in Soil
The mobility of this compound in soil is another area with no available specific data. iwaponline.comoaepublish.comacs.orgnih.gov A compound's mobility in soil is influenced by its tendency to adsorb to soil particles, which is related to its water solubility and its soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Generally, compounds with low water solubility and high Koc values tend to be less mobile and remain in the upper soil layers, while more water-soluble compounds with low Koc values can leach into groundwater. The SDS for the isomer 2-bromo-4'-chloropropiophenone states that it is "slightly hazardous for water" and advises against allowing it to reach groundwater, suggesting it may have some mobility in soil. oaepublish.com
Impact on Aquatic Environments
Direct aquatic toxicity data for this compound is scarce. However, the SDS for its isomer, 2-bromo-4'-chloropropiophenone, classifies it as "slightly hazardous for water," indicating a potential for adverse effects on aquatic life. oaepublish.com It is advised to prevent the undiluted product or large quantities of it from reaching ground water, water courses, or sewage systems. oaepublish.com
A study on the genotoxicity of the related compound 2-bromo-3'-chloropropiophenone (B15139) found it to be mutagenic, clastogenic (causing chromosomal breaks), and aneugenic (affecting chromosome number). nih.govnih.gov The study also indicated that its toxicity is mediated through the generation of reactive metabolites. nih.govnih.gov While this study did not directly assess aquatic toxicity, the inherent genotoxicity of a closely related compound raises concerns about the potential for similar harmful effects on aquatic organisms if they are exposed to this compound. The formation of reactive metabolites suggests that the compound could undergo transformation in the environment, potentially leading to other toxic byproducts.
Table 3: Aquatic Impact Information
| Aspect | Finding for this compound | Inferences from Isomers and Related Compounds |
|---|---|---|
| Aquatic Toxicity | No further relevant information available. oaepublish.com | The 4'-chloro isomer is classified as "slightly hazardous for water". oaepublish.com |
| Genotoxicity | No data available. | The 3'-chloro isomer is mutagenic, clastogenic, and aneugenic. nih.govnih.gov |
Waste Treatment and Disposal Considerations
Proper disposal of this compound is crucial to prevent environmental contamination. The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. iwaponline.com It is important to prevent the chemical from entering drains or sewer systems. iwaponline.com
Contaminated packaging should be handled with care. Options include triple rinsing and offering for recycling or reconditioning, or puncturing the packaging to render it unusable before disposal in a sanitary landfill. iwaponline.com For combustible packaging materials, controlled incineration with flue gas scrubbing is a possibility. iwaponline.com
For wastewater containing brominated organic compounds, advanced treatment methods may be necessary. Studies have shown that processes like ozonation combined with hydrogen peroxide can be effective in treating effluents containing brominated compounds, though care must be taken to control the formation of potentially harmful byproducts such as bromate. iwaponline.com Anaerobic microbial processes have also shown potential for the debromination of some brominated compounds in wastewater sludge. oaepublish.com
Forensic Chemistry and Illicit Synthesis Pathways
Identification and Profiling in Seized Materials
Forensic laboratories are increasingly encountering precursors of new psychoactive substances (NPS). The identification of compounds like 2-Bromo-2'-chloropropiophenone and its isomers in seized materials is a key indicator of clandestine drug manufacturing operations. Reports from international bodies and national authorities highlight the trafficking of these precursors.
For instance, seizures of 2-bromo-4'-chloropropiophenone, a positional isomer and a known precursor for 4-CMC (clephedrone) and other 4-chloro-substituted cathinone (B1664624) derivatives, have been reported by several countries. incb.orgunvienna.orgunvienna.org The Netherlands and Poland have specifically reported seizures of this precursor. unvienna.org While data often aggregates different brominated precursors, the consistent seizures underscore their importance in the illicit drug trade. The International Narcotics Control Board (INCB) has noted significant seizures of various bromopropiophenone derivatives, which are precursors to synthetic cathinones. incb.org In 2020, seizures of 2-bromo-4'-chloropropiophenone, a precursor for various 4-chloro-substituted cathinones, amounted to 400 kg. incb.org
Table 1: Seizures of Selected Synthetic Cathinone Precursors (2015-2020)
| Year | 2-bromo-4'-methylpropiophenone (mephedrone precursor) (kg) | 2-bromo-4'-chloropropiophenone (clephedrone precursor) (kg) | 2-bromo-4'-methoxypropiophenone (methedrone precursor) (kg) |
| 2015 | ~100 | ~10 | ~5 |
| 2016 | ~200 | ~20 | ~10 |
| 2017 | ~600 | ~100 | ~15 |
| 2018 | ~1200 | ~150 | ~20 |
| 2019 | ~900 | ~200 | ~30 |
| 2020 | 405 | 400 | 50 |
| Source: Adapted from INCB Reports. incb.org Note: The table shows data for closely related and monitored precursors to illustrate the forensic context and scale of trafficking. |
Forensic Analytical Method Development for Illicitly Produced this compound
The unambiguous identification of this compound in seized samples relies on sophisticated analytical techniques. The development of robust forensic methods is essential for providing evidence in legal proceedings and for intelligence-gathering on trafficking routes.
The primary method for identifying such compounds is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique separates the compound from complex mixtures and provides a unique mass spectrum, which acts as a chemical fingerprint for identification. caymanchem.com High-performance liquid chromatography (HPLC) is also utilized, particularly for purity assessment of the material.
Forensic method development focuses on:
Specificity: Ensuring the method can distinguish this compound from its isomers (e.g., 2-Bromo-3'-chloropropiophenone (B15139), 2-Bromo-4'-chloropropiophenone) and other related compounds.
Sensitivity: Detecting trace amounts of the precursor, which may be present in final drug products or at synthesis sites.
Quantification: Determining the amount of the precursor in a seized sample to estimate the potential scale of illicit production.
Table 2: Analytical Techniques for the Identification of this compound
| Analytical Technique | Purpose in Forensic Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Definitive identification through separation and mass spectral analysis. caymanchem.com |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation to confirm the precise isomeric form. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups as a preliminary screening method. |
Precursor Role in the Synthesis of Controlled Substances (e.g., Cathinones)
This compound is primarily known as a chemical intermediate, or precursor, in the synthesis of synthetic cathinones, a class of stimulant NPS. medchemexpress.com Its chemical structure makes it an ideal starting point for producing various controlled substances through a straightforward chemical reaction. The bromine atom at the alpha-carbon is a good leaving group, readily substituted by an amine in a nucleophilic substitution reaction to form the corresponding cathinone. wikipedia.orgchemicalbook.com
The specific cathinones produced depend on the amine used in the subsequent reaction step. For example, reaction with methylamine (B109427) leads to the formation of a methcathinone (B1676376) derivative. This compound and its isomers are precursors to a range of controlled cathinones. For example, the related isomer 2-Bromo-4'-chloropropiophenone is a documented precursor for a list of potent stimulants. caymanchem.combiomol.com
Table 3: Controlled Substances Synthesized from Related Chloro-bromopropiophenone Precursors
| Precursor | Resulting Controlled Substance (Cathinone) |
| 2-Bromo-4'-chloropropiophenone | 4-Chloromethcathinone (4-CMC, Clephedrone) caymanchem.combiomol.com |
| 2-Bromo-4'-chloropropiophenone | 4-Chlorocathinone caymanchem.combiomol.com |
| 2-Bromo-4'-chloropropiophenone | 4-Chloro-N,N-dimethylcathinone caymanchem.combiomol.com |
| 2-Bromo-4'-chloropropiophenone | 4'-Chloro-α-pyrrolidinopropiophenone (4-Cl-α-PVP) caymanchem.combiomol.com |
| 2-Bromo-4'-chloropropiophenone | 4-Chloroethcathinone caymanchem.combiomol.com |
| 2-Bromo-3'-chloropropiophenone | 3-Chloromethcathinone (3-CMC) wikipedia.orgdrugsandalcohol.ie |
| Source: This table illustrates the role of chloro-bromopropiophenone isomers as direct precursors to specific controlled substances. |
Investigation of Clandestine Synthesis Routes and Byproducts
Understanding the synthesis routes used in clandestine laboratories is crucial for forensic intelligence. The synthesis of this compound itself is the first step in the illicit production chain. It is typically synthesized from 2'-chloropropiophenone via an alpha-bromination reaction. The choice of reagents and reaction conditions can vary, leading to different impurity profiles that can be used to link seizures.
Two common methods for this bromination are:
Radical Bromination: Using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This method is reported to achieve high yields (85–87%) and purity (≥99.4%).
Electrophilic Bromination: Using molecular bromine (Br₂) in a suitable solvent. This method generally results in lower yields (70–75%).
The subsequent step is the reaction of the synthesized this compound with an amine to form the target cathinone. wikipedia.orgchemicalbook.com
Table 4: Comparative Analysis of Synthesis Methods for this compound
| Method | Key Reactants | Conditions | Reported Yield |
| Radical Bromination | 2'-chloropropiophenone, N-Bromosuccinimide (NBS), Benzoyl Peroxide | Reflux in acetic acid (110–120°C) for 3–6 hours | 85–87% |
| Electrophilic Bromination | 2'-chloropropiophenone, Molecular Bromine (Br₂) | Dropwise addition at 60–75°C in a solvent like dichloroethane | 70–75% |
The investigation of these routes also involves identifying characteristic byproducts. These can include:
Unreacted starting material: Residual 2'-chloropropiophenone.
Over-reacted products: Di- or polybrominated propiophenones.
Byproducts from side reactions: Other impurities resulting from non-ideal reaction conditions typical of clandestine settings.
These impurity profiles are invaluable to law enforcement for source tracking and linking different seizures to a single manufacturing operation.
Future Research Directions and Applications
Development of Greener Synthetic Methodologies
Traditional synthesis of 2-Bromo-2'-chloropropiophenone often involves the use of hazardous reagents like elemental bromine and chlorinated solvents, which pose significant environmental and safety risks. acs.org Future research will prioritize the development of greener synthetic alternatives.
Key areas of focus include:
Alternative Brominating Agents: Investigating solid, less hazardous brominating agents such as N-bromosuccinimide (NBS) can mitigate the risks associated with volatile and corrosive liquid bromine. acs.org
Eco-Friendly Solvents: Replacing chlorinated solvents like dichloromethane (B109758) and carbon tetrachloride with greener alternatives such as ethyl acetate (B1210297) is a critical step towards more sustainable processes. acs.org A 2022 study demonstrated that while dichloromethane resulted in only 53% conversion, ethyl acetate achieved over 97% conversion in the bromination of a related propiophenone (B1677668). acs.org
Catalytic Systems: The use of catalysts, for instance, ammonium (B1175870) acetate with NBS, can enhance reaction efficiency and reduce waste. acs.org
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes by improving heat and mass transfer, enhancing safety, and allowing for easier scalability. A recent study highlighted a flow system for the bromination of 3'-chloropropiophenone (B116997), demonstrating the potential of this technology.
Solvent-Free Reactions: Exploring solvent-free reaction conditions, potentially utilizing mechanochemistry or microwave irradiation, aligns with the principles of green chemistry by minimizing solvent waste. bookpi.org
Table 1: Comparison of Traditional and Greener Synthesis Methods
| Feature | Traditional Method | Greener Alternative |
|---|---|---|
| Brominating Agent | Liquid Bromine | N-Bromosuccinimide (NBS) acs.org |
| Solvent | Dichloromethane, Carbon Tetrachloride acs.org | Ethyl Acetate acs.org |
| Process | Batch | Continuous Flow |
| Waste Generation | High acs.org | Reduced acs.org |
Exploration of Novel Derivatizations for Pharmaceutical Lead Discovery
This compound serves as a key building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate in the production of bupropion (B1668061). chemicalbook.comveeprho.com Its reactive nature, owing to the electrophilic carbonyl group and the labile bromine atom, allows for a wide range of chemical modifications.
Future research in this area will likely involve:
Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alcohols to create diverse libraries of new chemical entities.
Heterocycle Formation: The propiophenone backbone can be utilized in the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules. ethernet.edu.et
Fragment-Based Drug Discovery: The core structure of this compound can be considered a molecular fragment that can be elaborated upon to design new drug candidates.
Polymer Synthesis: The bromine atom can act as an initiator or a functional handle for polymerization reactions, opening avenues for the development of novel polymers with potential applications in drug delivery or medical devices. bloomtechz.com
Advanced Mechanistic Elucidation of Biological Interactions
Understanding the molecular mechanisms by which this compound and its derivatives interact with biological systems is crucial for both drug development and toxicology. The presence of an α-haloketone moiety suggests a potential for covalent interactions with biological nucleophiles, such as cysteine residues in proteins.
Future research should focus on:
Target Identification: Employing chemoproteomic approaches to identify the specific protein targets that are covalently modified by this compound.
Covalent Adduct Characterization: Using mass spectrometry and other analytical techniques to characterize the structure of the covalent adducts formed between the compound and its biological targets.
Computational Modeling: Utilizing molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to model the binding interactions and reaction pathways with target proteins.
Adverse Outcome Pathway (AOP) Development: Integrating experimental and computational data to construct AOPs that link the initial molecular interaction to adverse health effects.
Predictive Toxicology and Risk Assessment Models
As this compound is a known impurity in some pharmaceutical preparations, robust methods for predicting its toxicity are essential. researchgate.net Research has indicated that a related compound, 2-bromo-3'-chloropropiophenone (B15139), exhibits mutagenic, clastogenic, and aneugenic properties. researchgate.net
Future efforts in this domain will likely include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models to predict the toxicity of this compound and related α-haloketones based on their chemical structures. gradientcorp.com
In Silico Toxicology Platforms: Utilizing computational toxicology programs and platforms like the EPA's Toxicity Forecaster (ToxCast) to predict potential adverse effects. gradientcorp.comhabitablefuture.org
High-Throughput In Vitro Assays: Employing high-throughput screening methods to assess the cytotoxicity, genotoxicity, and other toxicological endpoints of the compound and its derivatives in various cell lines. gradientcorp.com
Integrated Approaches to Testing and Assessment (IATA): Combining data from in silico models, in vitro assays, and other sources to conduct comprehensive risk assessments while minimizing the need for animal testing. gradientcorp.com
Table 2: Predictive Toxicology Tools
| Tool | Description |
|---|---|
| QSAR | Statistical models that relate the chemical structure of a compound to its biological activity or toxicity. gradientcorp.com |
| ToxCast | An EPA program that uses high-throughput screening to generate data on thousands of chemicals. habitablefuture.org |
| In Vitro Assays | Experiments conducted in a controlled environment outside of a living organism, such as in cell cultures. gradientcorp.com |
Environmental Remediation and Monitoring Strategies
The potential for the release of this compound and its byproducts into the environment during manufacturing necessitates the development of effective remediation and monitoring techniques. The environmental fate of halogenated organic compounds is a significant concern due to their potential persistence and toxicity.
Future research should be directed towards:
Advanced Oxidation Processes (AOPs): Investigating the use of AOPs, such as ozonation, Fenton, and photocatalytic oxidation, for the degradation of this compound in wastewater.
Bioremediation: Exploring the potential of microorganisms to biodegrade this compound and its derivatives. This may involve screening for naturally occurring microbes or genetically engineering organisms with enhanced degradative capabilities.
Sensitive Analytical Methods: Developing highly sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the trace-level detection and quantification of this compound in environmental matrices like water and soil.
Environmental Fate Modeling: Using computational models to predict the transport, distribution, and persistence of the compound in various environmental compartments.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-2'-chloropropiophenone, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via bromination of substituted propiophenones. For example, bromination of 2'-chloropropiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like FeCl₃ or AlCl₃ yields the target molecule. Flow chemistry has been explored to enhance selectivity and reduce byproducts, as demonstrated in α-bromination under continuous-flow conditions . Reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or acetic acid) critically affect yield and purity.
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Key characterization methods include:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons and bromine/chlorine positions).
- GC-MS/HPLC : To assess purity and detect impurities like unreacted precursors or di-brominated byproducts .
- Melting Point : Reported as 65–66°C for related brominated propiophenones, aiding in preliminary identification .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : The compound is a key intermediate in synthesizing antidepressants (e.g., Bupropion) and antimicrobial agents. Its reactivity at the α-carbon enables coupling with amines or nucleophiles to generate bioactive molecules. Researchers must optimize protecting-group strategies to prevent undesired side reactions during multi-step syntheses .
Advanced Research Questions
Q. How can conflicting data on bromination regioselectivity be resolved in the synthesis of this compound?
- Methodological Answer : Contradictions in regioselectivity (e.g., para vs. ortho bromination) arise from varying catalysts or solvent polarities. Computational tools (DFT calculations) can predict reactive sites, while kinetic studies under controlled conditions (e.g., low temperature, inert atmosphere) help isolate intermediates. For example, using NBS in acetonitrile favors para-bromination due to steric and electronic effects .
Q. What strategies mitigate decomposition risks during storage or reaction of this compound?
- Methodological Answer : The compound’s sensitivity to light and moisture necessitates storage at 0–6°C in amber glass under nitrogen. During reactions, stabilizers like hydroquinone or BHT are added to inhibit radical-mediated degradation. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps detect early decomposition .
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine and bromine groups activate the α-carbon toward nucleophilic attack. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes aryl-boron bond formation, but steric hindrance from the 2'-chloro group may require bulky ligands (e.g., SPhos) to enhance efficiency. Hammett studies correlate substituent effects with reaction rates .
Key Research Challenges
- Stereochemical Control : Achieving enantioselective synthesis remains difficult due to the planar α-carbon. Chiral auxiliaries or organocatalysts (e.g., L-proline) are under investigation .
- Scalability : Flow chemistry improves scalability but requires optimization of residence time and mixing efficiency to prevent clogging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
